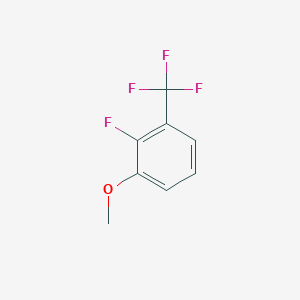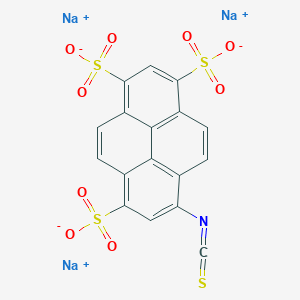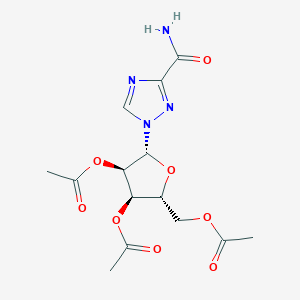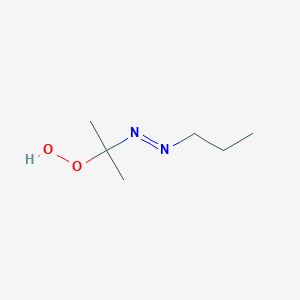
2-Propylazo-2-propyl hydroperoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propylazo-2-propyl hydroperoxide (PAP) is a chemical compound that is widely used in scientific research for its unique properties. PAP is a member of the azo-hydroperoxide family of compounds, which are known for their ability to undergo homolytic cleavage to form free radicals. This property makes PAP an important tool for studying the mechanisms of radical reactions in biological systems.
Wirkmechanismus
2-Propylazo-2-propyl hydroperoxide undergoes homolytic cleavage to form a tert-butoxyl radical and a 2-propylazobenzene radical. These radicals can then react with other molecules in the system, leading to the formation of new free radicals and the propagation of radical reactions. The resulting free radicals can cause oxidative damage to cellular components such as proteins, lipids, and DNA.
Biochemische Und Physiologische Effekte
2-Propylazo-2-propyl hydroperoxide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-Propylazo-2-propyl hydroperoxide can induce oxidative stress and damage to cellular components such as proteins and lipids. 2-Propylazo-2-propyl hydroperoxide has also been shown to activate redox signaling pathways, leading to changes in gene expression and cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Propylazo-2-propyl hydroperoxide in lab experiments is its ability to generate free radicals in a controlled manner. This allows researchers to study the effects of oxidative stress on biological systems without the need for exogenous sources of free radicals. However, 2-Propylazo-2-propyl hydroperoxide can also be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-Propylazo-2-propyl hydroperoxide. One area of interest is the development of new methods for synthesizing 2-Propylazo-2-propyl hydroperoxide and related compounds. Another area of interest is the use of 2-Propylazo-2-propyl hydroperoxide in studies of redox signaling pathways and their role in disease processes such as cancer and neurodegenerative disorders. Additionally, the development of new methods for delivering 2-Propylazo-2-propyl hydroperoxide to specific cellular targets could have important implications for the treatment of these diseases.
Synthesemethoden
2-Propylazo-2-propyl hydroperoxide can be synthesized in several ways, but the most common method involves the reaction of 2-propylazobenzene with tert-butyl hydroperoxide in the presence of a catalyst such as molybdenum hexacarbonyl. The reaction proceeds via a radical mechanism, and the resulting 2-Propylazo-2-propyl hydroperoxide can be purified by chromatography.
Wissenschaftliche Forschungsanwendungen
2-Propylazo-2-propyl hydroperoxide has a wide range of applications in scientific research, including studies of oxidative stress, free radical reactions, and redox signaling pathways. 2-Propylazo-2-propyl hydroperoxide is often used as a source of free radicals in experiments designed to investigate the effects of oxidative stress on biological systems. 2-Propylazo-2-propyl hydroperoxide has also been used to study the mechanisms of redox signaling pathways, which are important for regulating cellular processes such as apoptosis and inflammation.
Eigenschaften
CAS-Nummer |
149127-58-2 |
|---|---|
Produktname |
2-Propylazo-2-propyl hydroperoxide |
Molekularformel |
C6H14N2O2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
2-hydroperoxypropan-2-yl(propyl)diazene |
InChI |
InChI=1S/C6H14N2O2/c1-4-5-7-8-6(2,3)10-9/h9H,4-5H2,1-3H3 |
InChI-Schlüssel |
POLDHOINNQNRQG-UHFFFAOYSA-N |
SMILES |
CCCN=NC(C)(C)OO |
Kanonische SMILES |
CCCN=NC(C)(C)OO |
Synonyme |
2-PROPYLAZO-2-PROPYLHYDROPEROXIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



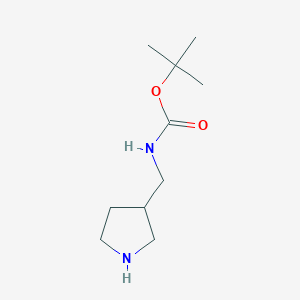
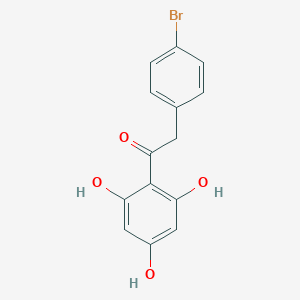
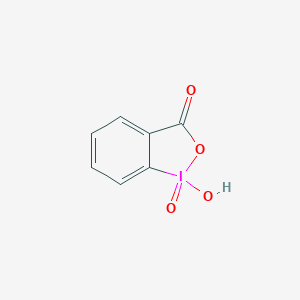
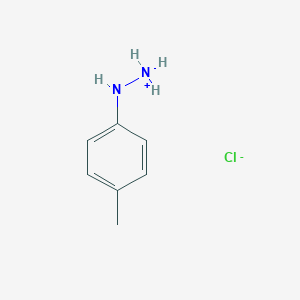
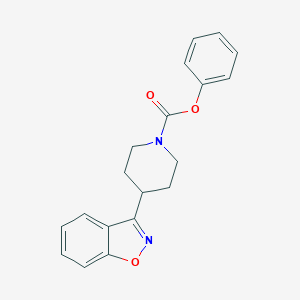
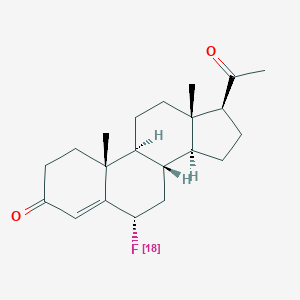
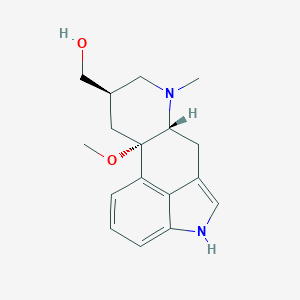
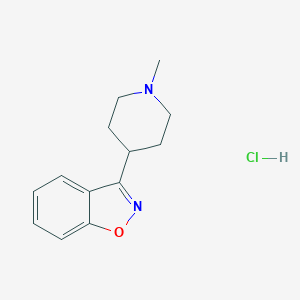
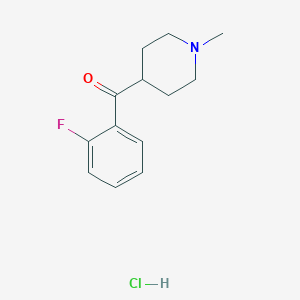
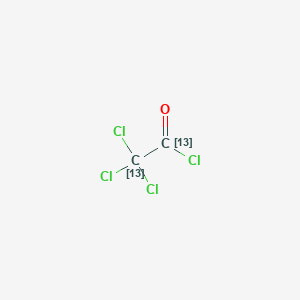
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B121694.png)
